molecular formula C16H16ClNO B290395 N-(3-chloro-4-methylphenyl)-4-ethylbenzamide

N-(3-chloro-4-methylphenyl)-4-ethylbenzamide

Cat. No. B290395
M. Wt: 273.75 g/mol
InChI Key: PQUIBPHZJODCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-ethylbenzamide, also known as CM-ET or N-(3-chloro-4-methylphenyl)-4-ethylbenzamide, is a compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors involved in cell growth and inflammation. It may also modulate the endocannabinoid system by interacting with cannabinoid receptors.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-4-ethylbenzamide can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-4-ethylbenzamide is a relatively simple compound to synthesize and has been shown to have potential therapeutic properties in several areas of research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on N-(3-chloro-4-methylphenyl)-4-ethylbenzamide could focus on further elucidating its mechanism of action and potential therapeutic applications. It could also be studied in combination with other compounds to determine if it has synergistic effects. Additionally, more research is needed to determine its safety and potential side effects in humans.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4-ethylbenzamide is a multistep process that involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-ethyl aniline to form N-(3-chloro-4-methylphenyl)-4-ethylbenzamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-ethylbenzamide has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied as a potential treatment for neuropathic pain and as a modulator of the endocannabinoid system.

properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C16H16ClNO/c1-3-12-5-7-13(8-6-12)16(19)18-14-9-4-11(2)15(17)10-14/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

PQUIBPHZJODCKO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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